2-溴-N-苯乙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

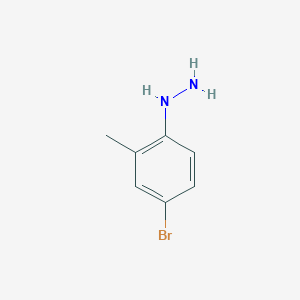

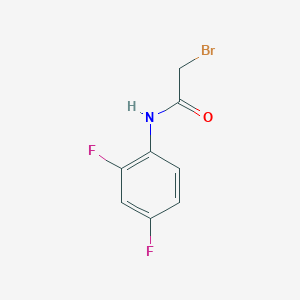

2-bromo-N-phenethylbenzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This particular compound is further modified with a bromine atom and a phenethyl group. While the provided papers do not directly discuss 2-bromo-N-phenethylbenzenesulfonamide, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves the reaction of a suitable benzenesulfonyl chloride with an amine. For example, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline . It is reasonable to assume that a similar approach could be used to synthesize 2-bromo-N-phenethylbenzenesulfonamide, by reacting 2-bromobenzenesulfonyl chloride with phenethylamine.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be studied using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These studies provide information on the molecular conformation, vibrational wavenumbers, and electronic properties. For 2-bromo-N-phenethylbenzenesulfonamide, similar methods could be employed to determine its optimized geometry and electronic structure.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions. For instance, N-haloamide compounds, such as N, N-dibromobenzenesulfonamide, can undergo addition reactions with olefins . The bromine atom in 2-bromo-N-phenethylbenzenesulfonamide could potentially make it reactive towards nucleophiles or participate in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect these properties . The bromine atom and phenethyl group in 2-bromo-N-phenethylbenzenesulfonamide would likely impact its physical properties, such as solubility and melting point, as well as its chemical reactivity.

科学研究应用

气液色谱

2-溴-N-苯乙基苯磺酰胺在气液色谱中具有相关性。Vandenheuvel和Gruber(1975)证明,二甲基甲酰胺二烷基乙醇醚与一次磺酰胺反应,形成具有优异气液色谱性能的衍生物。这些衍生物对生物研究很方便,正如在羊血中色谱测定3-溴-5-氰基苯磺酰胺所示(Vandenheuvel & Gruber, 1975)。

光动力疗法在癌症治疗中的应用

2-溴-N-苯乙基苯磺酰胺衍生物在癌症治疗的光动力疗法中具有潜在应用。Pişkin,Canpolat和Öztürk(2020)合成并表征了一种新的锌酞菁衍生物,其取代了2-溴-N-苯乙基苯磺酰胺衍生物基团,突出了其作为癌症治疗中II型光敏剂的重要潜力(Pişkin,Canpolat和Öztürk,2020)。

分析应用

与2-溴-N-苯乙基苯磺酰胺密切相关的化合物N-溴-p-硝基苯磺酰胺,在各种分析应用中作为氧化滴定剂显示出潜力。Gowda等人(1983)报告了其在抗坏血酸和亚硫酸盐滴定中的有效性,表明其在分析化学中的实用性(Gowda et al., 1983)。

环卤代研究

2-溴-N-苯乙基苯磺酰胺还在多烷基苯环卤代研究中发挥作用。Bovonsombat和Mcnelis(1993)使用N-卤代琥珀酰亚胺和酸性催化剂进行环卤代反应,这对于理解类似化合物的化学行为和应用是相关的(Bovonsombat & Mcnelis, 1993)。

抗肿瘤活性

此外,由Zhou等人(2015)合成了与2-溴-N-苯乙基苯磺酰胺在结构上相似的化合物的对映体,并评估了它们的抗肿瘤活性,显示了这类化合物在药物化学中的潜力(Zhou et al., 2015)。

HIV-1感染预防

此外,与2-溴-N-苯乙基苯磺酰胺相关的甲基苯磺酰胺衍生物已被调查其在预防人类HIV-1感染中的潜在用途,如Cheng De-ju(2015)所报道(Cheng De-ju, 2015)。

安全和危害

The safety data sheet for 2-Bromo-N-phenethylbenzenesulfonamide suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water . If inhaled, it is advised to move the victim to fresh air .

属性

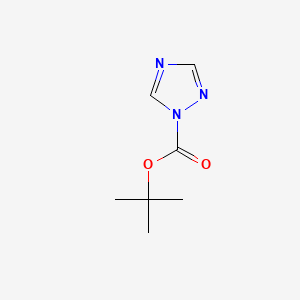

IUPAC Name |

2-bromo-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESWHHJFQKKGMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395785 |

Source

|

| Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-phenethylbenzenesulfonamide | |

CAS RN |

849141-69-1 |

Source

|

| Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)